![molecular formula C15H21BrN2O3S B3617798 N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3617798.png)
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
描述
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. This compound has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
作用机制
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide selectively inhibits the activity of TYK2 by binding to the ATP-binding site of the enzyme. This inhibition leads to a downstream reduction in the activity of the JAK-STAT signaling pathway, which is responsible for the production of pro-inflammatory cytokines and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. This reduction in cytokine production leads to a decrease in inflammation and immune cell infiltration in affected tissues. This compound has also been shown to inhibit the growth of cancer cells in preclinical models.
实验室实验的优点和局限性
One of the advantages of N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. However, the compound has also been shown to have limited bioavailability and a short half-life, which may limit its effectiveness in vivo. Additionally, the compound's mechanism of action may be limited to specific disease indications that involve the JAK-STAT signaling pathway.
未来方向
Future research on N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide could focus on improving its pharmacokinetic properties to increase its effectiveness in vivo. Additionally, the compound's potential therapeutic applications in cancer and autoimmune diseases could be further explored through preclinical and clinical studies. Finally, the development of TYK2 inhibitors with improved selectivity and potency could lead to the discovery of novel therapeutics for a range of diseases.
科学研究应用
N-(4-bromo-3-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied in preclinical models of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. It has also shown promise in preclinical models of cancer. In these studies, this compound has been shown to inhibit the activity of TYK2, a key enzyme in the JAK-STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses and cell growth, making it an attractive target for therapeutic intervention.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-12-10-13(6-7-14(12)16)18(22(2,20)21)11-15(19)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVHBEJPSIWDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N2CCCCC2)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。